

CPTH6 Hydrobromide: A Comparative Guide to its Acetyltransferase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CPTH6 hydrobromide*

Cat. No.: *B13339571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of **CPTH6 hydrobromide** against other key histone acetyltransferases (HATs). The data presented herein is compiled from peer-reviewed research to facilitate an objective comparison with other acetyltransferase inhibitors.

Selectivity Profile of CPTH6 Hydrobromide

CPTH6 hydrobromide has been identified as a selective inhibitor of the Gcn5 and pCAF (p300/CBP-associated factor) histone acetyltransferases.^{[1][2][3][4][5][6]} Experimental data demonstrates that at high concentrations, CPTH6 significantly inhibits the enzymatic activity of Gcn5 and pCAF, while having a negligible effect on other acetyltransferases like p300 and CBP.^[2] This selectivity distinguishes it from pan-HAT inhibitors such as Anacardic Acid.

The following table summarizes the inhibitory activity of **CPTH6 hydrobromide** in comparison to other known HAT inhibitors.

Compound	Target Acetyltransferase	Inhibitory Activity
CPTH6 hydrobromide	p300	No significant inhibition at 800 μM ^[2]
CBP		No significant inhibition at 800 μM ^[2]
pCAF		Significant inhibition ^[2]
Gcn5		Significant inhibition ^[2]
Anacardic Acid	pCAF	$\text{IC}_{50} \approx 5 \mu\text{M}$
p300		$\text{IC}_{50} \approx 8.5 \mu\text{M}$
MB-3	Gcn5	$\text{IC}_{50} = 100 \mu\text{M}$
CBP		$\text{IC}_{50} = 500 \mu\text{M}$

Note: Specific IC_{50} values for CPTH6 against pCAF and Gcn5 are not readily available in the reviewed literature; however, the provided data at a high concentration strongly indicates its inhibitory action against these two enzymes.

Experimental Protocols

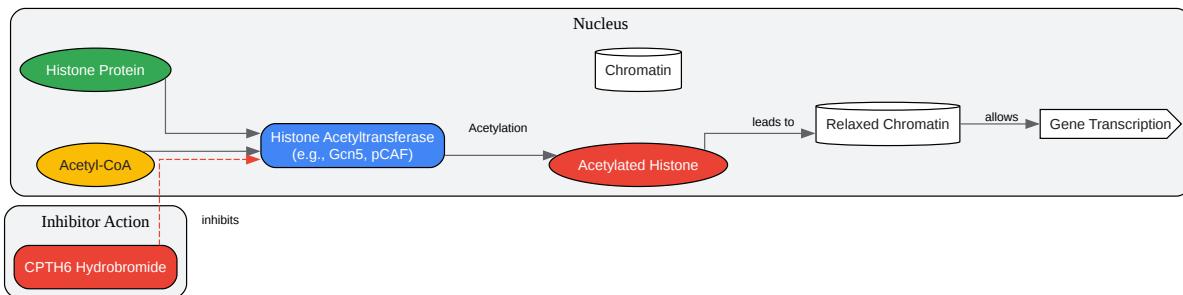
The selectivity of **CPTH6 hydrobromide** was determined using an in vitro radioactive histone acetyltransferase (HAT) assay. The following is a detailed methodology based on the key experimental findings.

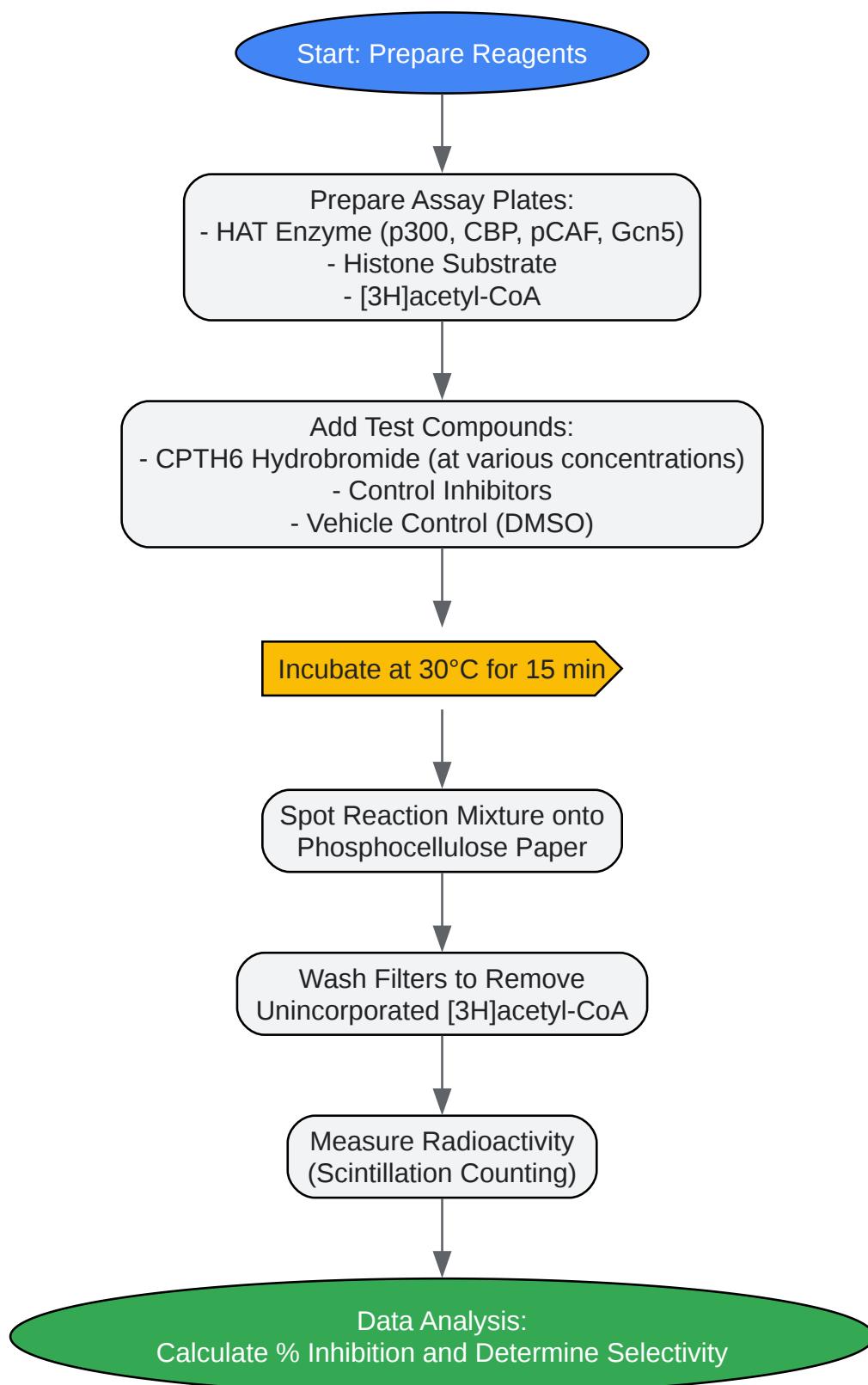
In Vitro Radioactive Histone Acetyltransferase (HAT) Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific histone acetyltransferase by measuring the incorporation of radiolabeled acetyl groups into a histone substrate.

Materials:

- Recombinant human acetyltransferase enzymes (p300, CBP, pCAF, Gcn5)


- Histone H3 as a substrate
- [³H]acetyl-CoA (radiolabeled acetyl coenzyme A)
- **CPTH6 hydrobromide** and other test compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Phosphocellulose filter paper
- Scintillation fluid
- Scintillation counter


Procedure:

- Reaction Mixture Preparation: The HAT assay is typically performed in a final volume of 30 μ L containing the assay buffer, 0.25 μ g of histone H3, and 0.15 μ Ci of [³H]acetyl-CoA (20 μ mol/L).
- Enzyme Addition: 100 ng of the respective recombinant acetyltransferase (p300, CBP, pCAF, or Gcn5) is added to the reaction mixture.
- Inhibitor Treatment: The test compound, such as **CPTH6 hydrobromide** (e.g., at a concentration of 800 μ M), or a vehicle control (e.g., DMSO) is added to the reaction mixture.
- Incubation: The reaction mixtures are incubated at 30°C for 15 minutes to allow for the enzymatic reaction to proceed.
- Reaction Termination and Substrate Capture: After incubation, 20 μ L of the reaction mixture is spotted onto phosphocellulose filter paper. The filter papers are then washed three times with 50 mM NaHCO₃/Na₂CO₃ buffer (pH 9.2) to remove unincorporated [³H]acetyl-CoA.
- Quantification: The filter papers are dried, and scintillation fluid is added. The amount of incorporated radioactivity is then measured using a scintillation counter.
- Data Analysis: The percentage of remaining enzymatic activity in the presence of the inhibitor is calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving histone acetylation and the experimental workflow for assessing acetyltransferase inhibitor selectivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells
[ricerca.unich.it]
- 5. oncotarget.com [oncotarget.com]
- 6. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CPTH6 Hydrobromide: A Comparative Guide to its Acetyltransferase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13339571#selectivity-profile-of-cpth6-hydrobromide-against-other-acetyltransferases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com